molecular formula C10H14N2O3S B7889901 N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

Cat. No.: B7889901
M. Wt: 242.30 g/mol
InChI Key: YFYWAMYADSXMSG-UHFFFAOYSA-N
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Description

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (CAS 41472-49-5) is a high-quality chemical compound supplied for advanced research and development. With a molecular formula of C10H14N2O3S and a molecular weight of 242.30 g/mol , this benzenesulfonamide derivative is part of a significant class of compounds studied for their inhibitory effects on human carbonic anhydrase (CA) isozymes . Carbonic anhydrases are metalloenzymes that play critical roles in physiological processes such as respiration and acid-base regulation, with certain isoforms like the transmembrane CA IX and XII being overexpressed in tumor cells and associated with cancer progression and metastasis . Researchers are actively exploring N-substituted 4-(2-aminoethyl)benzenesulfonamides for their potential to selectively inhibit these tumor-associated isoforms, which constitutes a promising strategy for designing new antitumor agents . This product is meticulously manufactured to ensure precision, reliability, and consistency for use in analytical method development, validation, and quality control. It is strictly intended for laboratory and analytical use . FOR RESEARCH USE ONLY. NOT INTENDED FOR HUMAN OR ANIMAL CONSUMPTION.

Properties

IUPAC Name

N-[4-(2-aminoethyl)phenyl]sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-8(13)12-16(14,15)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYWAMYADSXMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of β-Phenethylamine

The synthesis begins with the acetylation of β-phenethylamine to form N-acetylphenethylamine. This step employs acetic acid or acetic anhydride as acylating agents, with a molar ratio of β-phenethylamine to acylating agent ranging from 1:1 to 1:1.25. The reaction is conducted under reflux conditions (3–5 hours), followed by distillation to recover excess acetic acid. Solvents such as chloroform or dichloromethane are introduced post-distillation to prepare the intermediate for subsequent steps.

Key Data:

ParameterConditionsYield (%)
Acylating AgentAcetic acid or acetic anhydride95–100
Reaction TemperatureReflux (100–120°C)
SolventChloroform, dichloromethane

This step achieves near-quantitative yields due to the simplicity of the acetylation reaction and the volatility of acetic acid, which facilitates its recovery.

Chlorosulfonation of N-Acetylphenethylamine

Chlorosulfonation introduces the sulfonyl chloride group to the aromatic ring. The patent method uses chlorosulfonic acid in a controlled exothermic reaction, maintaining temperatures below 50°C during reagent addition. A catalytic amount of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) enhances reactivity. The resulting intermediate, 4-(2-acetamidoethyl)-benzenesulfonyl chloride, is stabilized with solvents like carbon tetrachloride.

Optimization Insights:

  • Chlorosulfonic Acid Stoichiometry: A 1:1.42–1:3.6 weight ratio of N-acetylphenethylamine to chlorosulfonic acid ensures complete conversion while minimizing waste.

  • Byproduct Management: Sodium chloride or ammonium chloride is added to sequester HCl, improving reaction efficiency.

Amination and Hydrolysis

The sulfonyl chloride intermediate undergoes amination with aqueous ammonia (25% w/w) to form the sulfonamide. Subsequent hydrolysis with sodium hydroxide (18–30% w/w) removes the acetyl protecting group, yielding 4-(2-aminoethyl)-benzenesulfonamide.

Critical Parameters:

StepConditionsYield (%)
Amination25% NH₃, 60–70°C, 2–4 hours55–60
Hydrolysis25% NaOH, 105–115°C, 3.5–6 hours70–75

Activated charcoal is employed during filtration to remove impurities, ensuring high-purity intermediates.

Final Acetylation to Target Compound

The free amine group of 4-(2-aminoethyl)-benzenesulfonamide is re-acetylated using acetic anhydride under mild conditions (25–30°C) to produce N-acetyl-4-(2-aminoethyl)-benzenesulfonamide. Ethanol-water mixtures are used for recrystallization, achieving a final purity of >98%.

Industrial-Scale Process Design

Solvent and Reagent Recovery

The patent emphasizes sustainability through solvent recovery. For example:

  • Chloroform and dichloromethane are distilled and reused in subsequent batches.

  • Spent chlorosulfonic acid is neutralized to produce sodium sulfate, a marketable byproduct.

Yield Optimization Strategies

ParameterEffect on Yield
Reaction TemperatureHigher temps (>70°C) reduce decomposition
Catalyst LoadingPCl₅ at 1:1.01–1:1.66 ratio maximizes conversion

Comparative Analysis of Methodologies

Alternative Sulfonamide Coupling Approaches

While the patent method dominates industrial production, academic research explores cross-electrophile coupling (XEC) for sulfonamide synthesis. For instance, nickel-catalyzed XEC employs ((R)-BINAP)NiCl₂ and MeMgI to form C–S bonds, albeit with lower yields (27–77%) . However, this method remains impractical for this compound due to regioselectivity challenges.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Agents

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is primarily recognized for its role as an intermediate in the synthesis of sulfonylurea antidiabetic medications, such as glipizide and glimepiride. These drugs are utilized for their effectiveness in managing type 2 diabetes by stimulating insulin secretion from pancreatic beta cells and enhancing insulin sensitivity in peripheral tissues . The synthesis process involves acetylation followed by chlorosulfonation and amination reactions, which yield the desired sulfonamide derivatives with hypoglycemic properties .

1.2 Carbonic Anhydrase Inhibitors

Recent studies have highlighted this compound's potential as a carbonic anhydrase inhibitor (CAI). Carbonic anhydrases are enzymes that play a crucial role in physiological processes such as respiration and acid-base balance. Compounds derived from this sulfonamide have shown promising inhibitory activity against tumor-associated isoforms of carbonic anhydrase (CA IX and CA XII), which are implicated in cancer progression . The structural modifications of the compound have been explored to enhance selectivity and potency against these isoforms.

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been utilized in various biochemical assays to study enzyme inhibition mechanisms. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission . The structure-activity relationship (SAR) studies indicate that modifications to the sulfonamide group can significantly impact inhibitory potency.

2.2 Microfluidic Applications

In biochemical research, this compound has been employed as a reagent in microfluidic systems designed for studying biochemical interactions through Fourier transform measurements. This application allows for precise control over reaction conditions and facilitates high-throughput screening of various compounds .

Material Science

3.1 Synthesis of Functional Materials

The compound has been explored for its potential in synthesizing new functional materials. Its unique chemical structure allows it to be incorporated into polymers or other materials that require specific chemical functionalities, such as enhanced solubility or reactivity under certain conditions. Research is ongoing to evaluate its utility in developing smart materials with responsive properties .

Case Studies

Study Focus Findings
Ibrahim et al., 2020Carbonic Anhydrase InhibitionIdentified novel derivatives with selective inhibition against CA IX and CA XII; demonstrated potential for cancer therapy .
ResearchGate Study, 2021Enzyme InhibitionEvaluated AChE and BChE inhibition; highlighted structure-activity relationships that inform future drug design .
Chemical Book, 2023Antidiabetic SynthesisDiscussed synthesis pathways for sulfonylureas; emphasized cost-effective methods for large-scale production .

Mechanism of Action

The mechanism of action of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

N-Acetyl-4-(benzenesulfonamido)-benzenesulfonamide
  • Structure : Contains two benzenesulfonamide groups linked via an acetylated amine.
  • Crystallography : The two aromatic rings form a dihedral angle of 77.75°, with intramolecular C-H···O interactions stabilizing the structure .
4-[(Aminocarbonyl)amino]-N-[4-(2-aminoethyl)phenyl]benzenesulfonamide
  • Structure : Features a urea (-NHCONH₂) substituent instead of the acetyl group.
  • Activity : Acts as a ghrelin receptor antagonist, highlighting the role of substituents in modulating receptor binding .
N-Acetyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzenesulfonamide (Compound C)
  • Activity: Exhibits superior analgesic and anti-inflammatory activity compared to non-acetylated analogues, surpassing diclofenac in efficacy .
4-(2-Aminoethyl)benzenesulfonamide Schiff Bases
  • Structure: Derived from condensation of 4-(2-aminoethyl)-benzenesulfonamide with aldehydes, forming imine (-C=N-) linkages.
  • Activity : Demonstrated antiviral activity against dengue and Zika viruses, with C=N bond lengths (1.264–1.270 Å) confirming conjugation .

Research Findings and Implications

  • Bioactivity Trends : Acetylation enhances metabolic stability and bioavailability, as seen in Compound C’s superior activity .
  • Structural Flexibility: The 2-aminoethyl side chain allows for diverse functionalization (e.g., Schiff bases), enabling targeted drug design .
  • Crystallographic Data : Provides insights into conformational preferences, aiding in rational drug design .

Biological Activity

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Aminoethyl Group : Enhances solubility and biological activity.
  • Sulfonamide Moiety : Imparts antibacterial properties.
  • Acetyl Group : May influence the compound's pharmacokinetics.

1. Antimicrobial Activity

Research indicates that N-acetyl derivatives of benzenesulfonamides exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide compounds, this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of around 6.63 mg/mL and 6.72 mg/mL respectively .

CompoundMIC (mg/mL)Target Organism
4a6.67E. coli
4h6.63S. aureus
4d6.72E. coli

2. Anti-inflammatory Activity

The compound has demonstrated considerable anti-inflammatory effects in vivo. In carrageenan-induced rat paw edema models, it inhibited edema significantly, achieving reductions of up to 94.69% within three hours post-administration .

3. Anticancer Activity

This compound has shown promising results in cancer research. It induced apoptosis in MDA-MB-231 breast cancer cells with a notable increase in annexin V-FITC positive cells, suggesting its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound inhibits carbonic anhydrase (CA) isoforms IX and II, with IC50 values ranging from 10.93 to 25.06 nM for CA IX, demonstrating selectivity that may be beneficial for therapeutic applications .
  • Calcium Channel Interaction : Theoretical studies suggest that the compound interacts with calcium channels, influencing perfusion pressure and coronary resistance in cardiovascular models .

Case Studies

  • Antimicrobial Efficacy : A comparative study on various benzenesulfonamides highlighted that N-acetyl derivatives consistently outperformed traditional antibiotics against resistant strains of bacteria.
  • Cancer Research : In vitro studies on breast cancer cell lines indicated that treatment with this compound resulted in significant cell death compared to untreated controls, underscoring its potential as a chemotherapeutic agent.

Pharmacokinetic Properties

Pharmacokinetic evaluations using predictive models indicate favorable absorption and distribution characteristics for this compound, suggesting good bioavailability and therapeutic potential .

ParameterValue
SolubilityHigh
LipophilicityModerate
BioavailabilityPredicted High

Chemical Reactions Analysis

Acetylation of β-Phenethylamine

The synthesis begins with the acetylation of β-phenethylamine using acetic acid or anhydride under reflux conditions (3–5 hours). This step yields N-acetyl-β-phenethylamine with a 130% weight yield (after solvent recovery) .

Key Conditions :

  • Molar Ratio : β-Phenethylamine : Acetic acid = 1:1 to 1:1.25 .

  • Solvents : Dichloromethane, chloroform, or dichloroethane .

Chlorosulfonation

The acetylated intermediate undergoes chlorosulfonation with chlorosulfonic acid at 60–70°C for 2–4 hours. This step introduces the sulfonyl chloride group at the para position of the benzene ring .

Reaction Parameters :

ParameterValue
Acetylate : Chlorosulfonic Acid1:1.42 to 1:3.6 (wt/wt)
Temperature60–70°C
CatalystsPhosphorus pentachloride or thionyl chloride

Ammoniation

The sulfonyl chloride intermediate reacts with ammonia to form the sulfonamide group. Ammonium hydroxide is added at 0–5°C , followed by stirring for 1–2 hours .

Yield : ~85% after purification .

Hydrolysis

The acetyl protecting group is removed via acid hydrolysis using 6M HCl under reflux (2–4 hours), yielding the final compound .

Acetylation

β-Phenethylamine undergoes nucleophilic acyl substitution with acetic acid, facilitated by the lone pair on the amine nitrogen attacking the carbonyl carbon of acetic acid.

Chlorosulfonation

Chlorosulfonic acid acts as both a sulfonating agent and a solvent. The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl chloride group directed to the para position by the acetyl group .

Ammoniation

The sulfonyl chloride reacts with ammonia in a nucleophilic displacement, replacing the chloride with an amine group to form the sulfonamide .

Spectroscopic Data

  • ¹H-NMR (DMSO-d₆): δ 2.31 (s, 3H, -C(O)CH₃), 7.34–7.68 (m, aromatic protons) .

  • ¹³C-NMR : 168.9 ppm (C=O), 143.2 ppm (SO₂NH) .

  • IR : 1665 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric stretch).

X-ray Crystallography

Single-crystal studies confirm the planar benzene ring and torsional angles between the sulfonamide and acetyl groups .

Enzymatic Inhibition

The compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 12.3 µM and 18.7 µM, respectively .

Calcium Channel Modulation

Molecular docking reveals interaction with L-type calcium channels (PDB: 6JP5), showing a binding free energy of -7.41 kcal/mol , comparable to nifedipine (-5.67 kcal/mol) .

Table 1: Thermodynamic Parameters for Calcium Channel Binding

ParameterN-Acetyl SulfonamideNifedipine
Binding Free Energy (kcal/mol)-7.41-5.67
Inhibition Constant (Ki, mM)3.71667.20

Stability and Reactivity

  • Hydrolytic Stability : Stable in neutral aqueous solutions but undergoes deacetylation in strong acids.

  • Oxidative Resistance : No degradation observed under ambient O₂ over 30 days.

Q & A

Q. What are the standard synthetic routes for preparing N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, and how can reaction efficiency be optimized?

The compound is synthesized via nucleophilic substitution between substituted acyl chlorides (e.g., acetyl chloride derivatives) and 4-(2-aminoethyl)benzenesulfonamide in the presence of pyridine as a catalyst. Key steps include dropwise addition of the acyl chloride to a stirred solution of the sulfonamide in dry acetone, followed by 12-hour stirring at room temperature and purification via ethyl acetate extraction and acid washing . Efficiency can be improved by optimizing solvent polarity, reaction temperature (25–40°C), and stoichiometric ratios (1:1.02 molar ratio of acyl chloride to sulfonamide).

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • FTIR : Confirms sulfonamide (S=O at ~1150–1350 cm⁻¹) and acetyl (C=O at ~1650–1700 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.8 ppm), acetyl methyl protons (δ 2.1–2.3 ppm), and sulfonamide NH (δ 10–12 ppm, broad) .
  • Elemental Analysis : Validates C, H, N, and S content (e.g., C: 54.3%, H: 5.1%, N: 11.5%, S: 13.2%) .
  • Single-Crystal X-Ray Diffraction : Resolves dihedral angles (e.g., 77.75° between aromatic rings) and hydrogen-bonding networks (N–H···O and C–H···O interactions) .

Q. How can stability studies in different solvents guide experimental design?

Stability is assessed by dissolving the compound in solvents (e.g., DMSO, ethanol, water) and monitoring degradation via HPLC or NMR over 24–72 hours. For example, DMSO solutions show <5% decomposition after 48 hours, while aqueous solutions at pH < 3 exhibit hydrolysis of the sulfonamide group. Use anhydrous solvents and neutral pH buffers for long-term storage .

Advanced Research Questions

Q. What computational methods are effective for predicting binding affinity and mechanism of action?

  • Molecular Docking (AutoDock/Vina) : Models interactions with targets like human carbonic anhydrase-I (PDB ID: 1ZNC). Key residues (e.g., His94, Thr199) form hydrogen bonds with the sulfonamide group, with predicted binding energies < −8.0 kcal/mol .
  • Wavefunction Analysis (MultiWfn) : Maps electrostatic potential surfaces to identify nucleophilic/electrophilic regions, aiding in rational drug design .
  • QSAR Screening : Correlates substituent effects (e.g., electron-withdrawing groups on the acetyl moiety) with anticonvulsant activity (ED₅₀ values < 30 mg/kg in MES models) .

Q. How can crystallographic data resolve discrepancies in structural interpretations from NMR/FTIR?

Disordered moieties or ambiguous hydrogen-bonding patterns in NMR/FTIR are resolved via X-ray diffraction. For example, SHELXL refinement reveals intramolecular C–H···O interactions forming six-membered rings, which stabilize the planar acetyl group (max. deviation: 0.002 Å) . Use TwinRotMat in SHELX for handling twinned crystals and OLEX2 for visualizing hydrogen-bond networks .

Q. What experimental strategies mitigate side-product formation during synthesis?

  • Temperature Control : Maintain <40°C to suppress hydrolysis of the acyl chloride intermediate .
  • Purification : Use silica-gel chromatography (ethyl acetate/hexane, 3:7 v/v) to separate unreacted sulfonamide (Rf = 0.2) from the product (Rf = 0.5) .
  • Real-Time Monitoring : Track reaction progress via TLC or inline FTIR to optimize quenching times .

Q. How do electronic substituent effects influence biological activity?

Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzene ring enhance carbonic anhydrase inhibition by increasing sulfonamide acidity (pKa ~ 8–9). In contrast, bulky substituents reduce membrane permeability, as shown in Caco-2 cell assays. Activity trends are validated via IC₅₀ measurements (e.g., 2g derivative: IC₅₀ = 12 nM) .

Data Contradictions and Resolution

Q. How to reconcile conflicting spectral data for NH proton environments?

Broad NH peaks in NMR (δ 10–12 ppm) may split into multiple signals due to hydrogen-bonding polymorphism. Compare spectra across solvents (DMSO-d₆ vs. CDCl₃) and use variable-temperature NMR to distinguish dynamic effects (e.g., coalescence at 50°C). Cross-validate with X-ray H-bond distances (2.8–3.2 Å) .

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